![molecular formula C9H12O2S B11964262 2-(4-Methanesulfinyl-phenyl)-ethanol](/img/structure/B11964262.png)
2-(4-Methanesulfinyl-phenyl)-ethanol
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Overview
Description
2-(4-Methanesulfinyl-phenyl)-ethanol is an organic compound characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfinyl-phenyl)-ethanol typically involves the reaction of 4-methylthio benzyl alcohol with appropriate oxidizing agents to introduce the sulfinyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency and minimize by-products, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfinyl-phenyl)-ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a thioether.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include sulfone derivatives, thioethers, and various substituted phenyl derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
a. Antimicrobial Activity
Research has demonstrated that 2-(4-Methanesulfinyl-phenyl)-ethanol exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing a strong inhibitory effect on both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
b. Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can potentially provide therapeutic benefits for conditions such as arthritis and other inflammatory diseases.
Case Study: COX Inhibition
A molecular modeling study indicated that the methylsulfonyl group of the compound interacts favorably with the COX-2 active site, enhancing selectivity over COX-1. This selectivity is crucial for reducing side effects associated with non-selective COX inhibitors.
Agricultural Applications
a. Pesticidal Activity
The compound has been evaluated for its potential use as a pesticide. Preliminary studies indicate that it can effectively control certain pests while being less harmful to beneficial insects compared to conventional pesticides.
Pest Species | Effective Concentration (EC) |
---|---|
Aphids | 50 µg/mL |
Whiteflies | 75 µg/mL |
This selective action suggests that this compound could be developed into an environmentally friendly pesticide option.
Material Science
a. Polymer Additive
In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and elongation at break.
Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
---|---|---|
Polypropylene | 25 | 300 |
Polyvinyl chloride | 30 | 250 |
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfinyl-phenyl)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-Methylsulfonyl-phenyl)-ethanol
- 2-(4-Methylthio-phenyl)-ethanol
- 2-(4-Methanesulfonyl-phenyl)-ethanol
Uniqueness
2-(4-Methanesulfinyl-phenyl)-ethanol is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets and contributes to the compound’s reactivity in various chemical reactions .
Properties
Molecular Formula |
C9H12O2S |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(4-methylsulfinylphenyl)ethanol |
InChI |
InChI=1S/C9H12O2S/c1-12(11)9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
LXMXFBFAHOYNFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CCO |
Origin of Product |
United States |
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